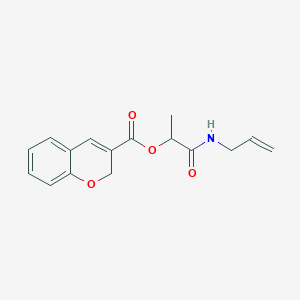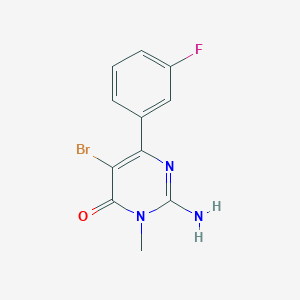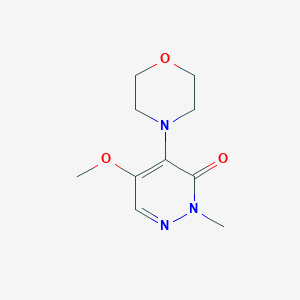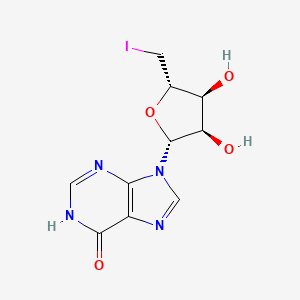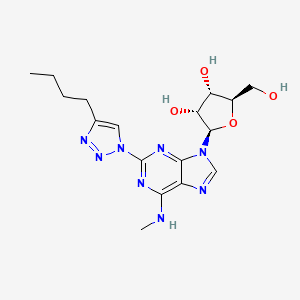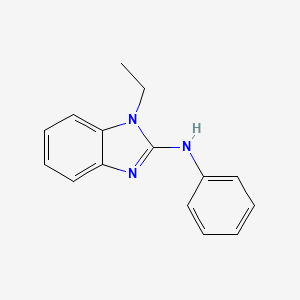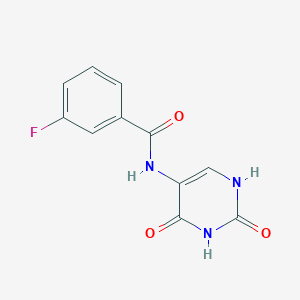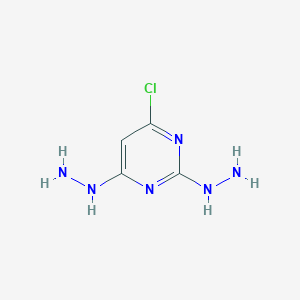![molecular formula C18H14ClN3O2 B12928337 N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide CAS No. 642085-34-5](/img/structure/B12928337.png)
N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzamide core with a pyrazin-2-yloxy substituent, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-(chloromethyl)phenylamine with pyrazin-2-ol in the presence of a base to form the intermediate product. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrazin-2-yloxy substituted molecules. Examples include:
- N-(4-Chloro-3-(methoxyphenyl)benzamide
- N-(4-Chloro-3-(pyridin-2-yloxy)methyl)phenyl)benzamide
Uniqueness
N-(4-Chloro-3-((pyrazin-2-yloxy)methyl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
642085-34-5 |
|---|---|
Molecular Formula |
C18H14ClN3O2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(pyrazin-2-yloxymethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H14ClN3O2/c19-16-7-6-15(22-18(23)13-4-2-1-3-5-13)10-14(16)12-24-17-11-20-8-9-21-17/h1-11H,12H2,(H,22,23) |
InChI Key |
AJPSKDQDRKWDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)COC3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


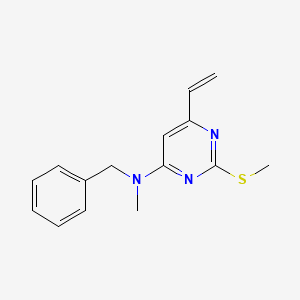
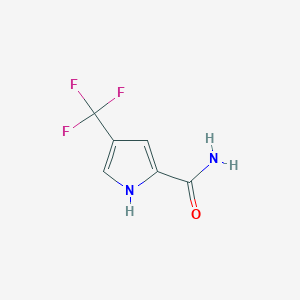
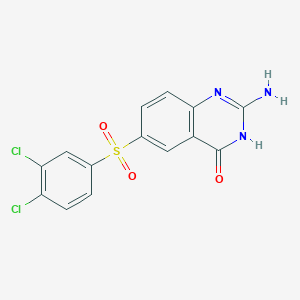
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
